molecular formula C11H21LiSi2 B8506960 lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane CAS No. 56742-80-4

lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane

Cat. No.: B8506960
CAS No.: 56742-80-4
M. Wt: 216.4 g/mol
InChI Key: SXWDPWLAZDXLID-UHFFFAOYSA-N
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Description

lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is an organolithium compound that is widely used in organic synthesis. It is known for its unique reactivity and stability, making it a valuable reagent in various chemical transformations. The compound consists of a cyclopentadienyl ring substituted with two trimethylsilyl groups and a lithium cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of 1,3-bis(trimethylsilyl)cyclopenta-2,4-diene with an organolithium reagent such as n-butyllithium. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The compound is typically produced in batch reactors, and the product is purified through techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the lithium cation is replaced by other electrophiles.

    Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic structures.

Common Reagents and Conditions

Common reagents used in reactions with lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide include electrophiles such as alkyl halides, carbonyl compounds, and halogens. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent side reactions with moisture or oxygen .

Major Products Formed

The major products formed from reactions with lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with alkyl halides can yield substituted cyclopentadienyl derivatives, while addition reactions with carbonyl compounds can produce alcohols or ketones .

Scientific Research Applications

lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Catalysis: The compound is employed as a catalyst or catalyst precursor in various organic transformations, such as polymerization and cross-coupling reactions.

    Material Science: It is used in the preparation of advanced materials, including organometallic complexes and polymers with unique properties.

Mechanism of Action

The mechanism of action of lithium 1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-ide involves the interaction of the lithium cation with the cyclopentadienyl ring. The lithium cation stabilizes the negative charge on the ring, allowing it to act as a nucleophile in various reactions. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

    Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity, used as a strong non-nucleophilic base.

    Lithium 1,1,1-trimethyl-N-(trimethylsilyl)silanaminide: Known for its use in organic synthesis and as a ligand in coordination chemistry.

Uniqueness

lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is unique due to its combination of a cyclopentadienyl ring with trimethylsilyl groups, providing both stability and reactivity. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .

Properties

CAS No.

56742-80-4

Molecular Formula

C11H21LiSi2

Molecular Weight

216.4 g/mol

IUPAC Name

lithium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane

InChI

InChI=1S/C11H21Si2.Li/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1

InChI Key

SXWDPWLAZDXLID-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)[C-]1C=CC(=C1)[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-Bis(trimethylsilyl)cyclopentadiene (10.5 g, 0.05 mole) is reacted with 32 ml of a 1.6M solution of butyllithium (0.05 mole) in hexane to give 6.3 g of lithium 1,3-bis(trimethylsilyl)cyclopentadienide.
Name
1,3-Bis(trimethylsilyl)cyclopentadiene
Quantity
10.5 g
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reactant
Reaction Step One
[Compound]
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solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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